![molecular formula C14H16O B12561753 {1-[(3-Methylbut-2-en-1-yl)oxy]prop-2-yn-1-yl}benzene CAS No. 260413-67-0](/img/structure/B12561753.png)
{1-[(3-Methylbut-2-en-1-yl)oxy]prop-2-yn-1-yl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{1-[(3-Methylbut-2-en-1-yl)oxy]prop-2-yn-1-yl}benzene is an organic compound with the molecular formula C13H16O It is characterized by a benzene ring substituted with a prop-2-yn-1-yl group and a 3-methylbut-2-en-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(3-Methylbut-2-en-1-yl)oxy]prop-2-yn-1-yl}benzene typically involves the reaction of benzyl alcohol with 3-methylbut-2-en-1-ol and propargyl bromide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of benzyl alcohol is replaced by the propargyl group, followed by the addition of the 3-methylbut-2-en-1-yl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
{1-[(3-Methylbut-2-en-1-yl)oxy]prop-2-yn-1-yl}benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.
Major Products
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of brominated or nitrated benzene derivatives.
Applications De Recherche Scientifique
{1-[(3-Methylbut-2-en-1-yl)oxy]prop-2-yn-1-yl}benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of {1-[(3-Methylbut-2-en-1-yl)oxy]prop-2-yn-1-yl}benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, potentially inhibiting or activating biological pathways. Detailed studies on its binding affinity and interaction dynamics are essential to understand its full mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: Similar structure but with a methoxy group instead of the 3-methylbut-2-en-1-yl group.
4-Benzyloxy-3,3-dimethylbut-1-yne: Similar structure with a benzyloxy group.
Uniqueness
The presence of both the prop-2-yn-1-yl and 3-methylbut-2-en-1-yl groups in {1-[(3-Methylbut-2-en-1-yl)oxy]prop-2-yn-1-yl}benzene makes it unique compared to other similar compounds
Propriétés
Numéro CAS |
260413-67-0 |
|---|---|
Formule moléculaire |
C14H16O |
Poids moléculaire |
200.28 g/mol |
Nom IUPAC |
1-(3-methylbut-2-enoxy)prop-2-ynylbenzene |
InChI |
InChI=1S/C14H16O/c1-4-14(15-11-10-12(2)3)13-8-6-5-7-9-13/h1,5-10,14H,11H2,2-3H3 |
Clé InChI |
KNPMLHZLKDOCBQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCOC(C#C)C1=CC=CC=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


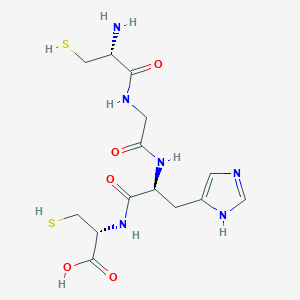
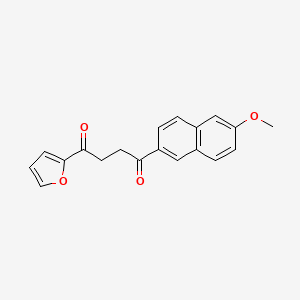
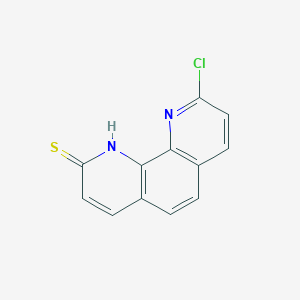
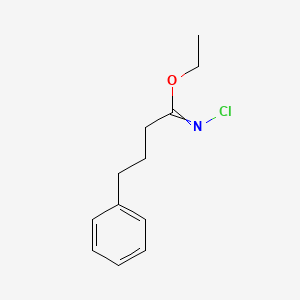
![Dimethyl methyl[(1S)-1-phenylprop-2-en-1-yl]propanedioate](/img/structure/B12561698.png)
silane](/img/structure/B12561705.png)
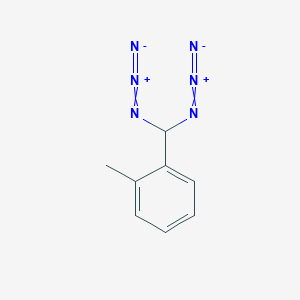
![3-[(3-Nitrophenyl)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B12561734.png)
![4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]-1-pentylpyridin-1-ium bromide](/img/structure/B12561735.png)
![7,7,9-Trimethyl-5,6,6a,7,8,10a-hexahydroindeno[2,1-b]indol-6-ol](/img/structure/B12561741.png)
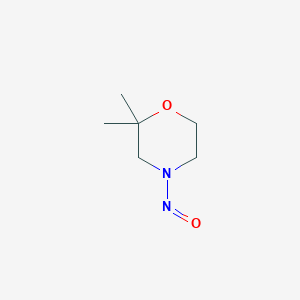
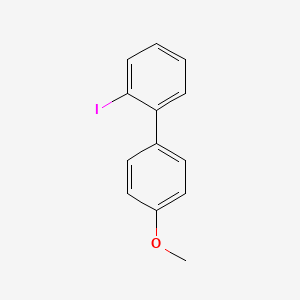
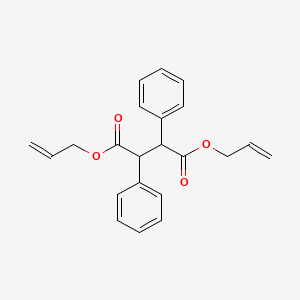
![1,3-Dimethyl-6-[(2-phenyloxiran-2-yl)methyl]pyrimidine-2,4-dione](/img/structure/B12561776.png)
